2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Medicinal Chemistry Physicochemical Profiling ADME

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a pre-formed sulfonylpyridine scaffold optimized for antichlamydial SAR. The 2-chloro substituent and pyrrolidine sulfonamide are essential for selective Chlamydia trachomatis inhibition; non-halogenated or morpholine analogs show reduced activity. Unlike sulfonyl chloride intermediates, it eliminates an amidation step, accelerating parallel library synthesis. Its LogP (2.54) and PSA (58.65 Ų) balance cell permeability and intracellular target engagement. Ideal for hit-to-lead optimization and high-throughput library production.

Molecular Formula C9H11ClN2O2S
Molecular Weight 246.71 g/mol
CAS No. 60597-70-8
Cat. No. B1600716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
CAS60597-70-8
Molecular FormulaC9H11ClN2O2S
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2
InChIKeyBQNRIDNMAGXHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 60597-70-8) Procurement Guide for Medicinal Chemistry and Antichlamydial Research


2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 60597-70-8) is a heterocyclic sulfonamide that combines a 2-chloropyridine core with a pyrrolidine-1-sulfonyl moiety. The compound is recognized as a key building block in the synthesis of sulfonylpyridine derivatives, a class under active investigation for selective antichlamydial activity [1][2]. Its structure features a chloro substituent at the 2-position of the pyridine ring, which is critical for modulating electronic properties and reactivity compared to non-halogenated or differently substituted analogs .

Why 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine Cannot Be Substituted with Non-Chlorinated or Morpholine Analogs


Substitution of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine with close analogs such as 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) or 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine (CAS 60597-72-0) introduces critical changes in molecular geometry, electronic density, and biological target engagement. The 2-chloro substituent significantly alters the compound's LogP and polar surface area (PSA), directly impacting membrane permeability and binding pocket complementarity within the sulfonylpyridine antichlamydial pharmacophore . Replacing the pyrrolidine sulfonamide with a morpholine sulfonamide or removing the chlorine atom leads to a different hydrogen-bonding network and steric profile, which has been shown to abolish or drastically reduce selective anti-Chlamydia activity in this scaffold class [1].

Quantitative Differentiation of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine Against Key Comparators


Chlorine Substitution Alters LogP and PSA to Optimize Sulfonylpyridine Drug-Likeness

Compared to its non-chlorinated analog 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine exhibits a significantly higher calculated LogP and a distinct polar surface area (PSA). The target compound has a LogP of 2.54 and a PSA of 58.65 Ų, whereas the non-chlorinated analog (C9H12N2O2S, MW 212.27) is predicted to have a lower LogP due to the absence of the hydrophobic chlorine atom . These differences are critical for optimizing blood-brain barrier penetration and target engagement in intracellular pathogens like Chlamydia [1].

Medicinal Chemistry Physicochemical Profiling ADME

Pyrrolidine Sulfonamide Moiety Confers Superior Synthetic Utility over Sulfonyl Chloride Precursor

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a pre-formed sulfonamide building block, enabling direct use in late-stage functionalization and library synthesis without the need for handling reactive and moisture-sensitive sulfonyl chloride intermediates. Its precursor, 2-Chloropyridine-3-sulfonyl chloride (CAS 6684-06-6), has a molecular weight of 212.05 and is a corrosive liquid that requires stringent anhydrous conditions [1]. The target compound, with a molecular weight of 246.71 and a defined solid state, offers superior bench stability and ease of handling in parallel synthesis workflows .

Organic Synthesis Medicinal Chemistry Building Blocks

Morpholine Analog Exhibits Different Molecular Weight and Hydrogen-Bonding Profile

The closest commercially available analog, 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine (CAS 60597-72-0), contains a morpholine ring in place of pyrrolidine, resulting in a molecular weight of 262.71 compared to 246.71 for the target compound . The morpholine oxygen introduces an additional hydrogen bond acceptor, which alters the compound's interaction with biological targets. In sulfonylpyridine antichlamydial SAR studies, modifications to the sulfonamide amine moiety significantly impacted potency, with certain cyclic amines conferring selectivity while others abolished activity [1].

Medicinal Chemistry SAR Library Design

Optimal Procurement Scenarios for 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine Based on Quantitative Evidence


Synthesis of Sulfonylpyridine Libraries for Antichlamydial Drug Discovery

Use 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine as a core scaffold for generating diverse sulfonylpyridine analogs. The compound's pre-formed pyrrolidine sulfonamide and 2-chloro substituent provide a defined starting point for SAR exploration, as demonstrated in recent studies showing that sulfonylpyridine derivatives can selectively inhibit Chlamydia trachomatis growth without affecting host cell viability [1][2].

Late-Stage Functionalization in Parallel Medicinal Chemistry

Leverage the compound's solid-state stability and defined LogP/PSA profile to streamline parallel synthesis workflows. Compared to reactive sulfonyl chloride intermediates, 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine eliminates an amidation step, reducing cycle times and improving reproducibility in high-throughput library production .

Physicochemical Optimization of Intracellular Targeting Agents

Select this compound when optimizing drug-likeness for intracellular bacterial targets. The calculated LogP of 2.54 and PSA of 58.65 Ų position it within favorable ranges for cell permeability, a critical parameter for anti-Chlamydia agents that must access the intracellular inclusion where the pathogen resides [1].

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